Bis(bis(3,4-dimethylphenyl)phosphino)methane
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Overview
Description
BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE is a phosphine ligand known for its application in various chemical reactions, particularly in catalysis. This compound is characterized by its two phosphine groups attached to a central methane molecule, each phosphine group being further substituted with two 3,5-dimethylphenyl groups. Its molecular formula is C44H44P2, and it has a molecular weight of 634.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the phosphine groups.
Industrial Production Methods
Industrial production of BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a solid state and stored under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and various electrophiles for substitution reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the products are often biaryl compounds, while oxidation reactions yield phosphine oxides .
Scientific Research Applications
BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical applications, such as enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine groups coordinate with metal centers, facilitating various catalytic cycles. The molecular targets include transition metal complexes, and the pathways involved are typically those related to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde: Another phosphine ligand with similar substituents but different core structure.
1,2-Bis(diphenylphosphino)benzene: A widely used phosphine ligand with a different substitution pattern.
Uniqueness
BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other phosphine ligands in terms of selectivity and reactivity .
Properties
Molecular Formula |
C33H38P2 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
bis(3,4-dimethylphenyl)phosphanylmethyl-bis(3,4-dimethylphenyl)phosphane |
InChI |
InChI=1S/C33H38P2/c1-22-9-13-30(17-26(22)5)34(31-14-10-23(2)27(6)18-31)21-35(32-15-11-24(3)28(7)19-32)33-16-12-25(4)29(8)20-33/h9-20H,21H2,1-8H3 |
InChI Key |
WRANDSGJMDSTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)P(CP(C2=CC(=C(C=C2)C)C)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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